4',5'-Dimethyl-5-carboxyfluorescein
Overview
Description
4’,5’-Dimethyl-5-carboxyfluorescein is a fluorescent dye belonging to the fluorescein family. It is characterized by its high fluorescence quantum yield and photostability, making it a valuable tool in various scientific applications. The compound is often used as a fluorescent probe in biological and chemical research due to its ability to emit bright green fluorescence under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dimethyl-5-carboxyfluorescein typically involves the condensation of 4’,5’-dimethylfluorescein with a carboxylating agent. The reaction is carried out under controlled conditions to ensure the selective carboxylation at the 5-position. Common reagents used in this synthesis include phthalic anhydride and resorcinol, with the reaction being catalyzed by a strong acid such as sulfuric acid.
Industrial Production Methods: In industrial settings, the production of 4’,5’-Dimethyl-5-carboxyfluorescein follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4’,5’-Dimethyl-5-carboxyfluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form, which is non-fluorescent.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Leuco forms.
Substitution: Esters and amides of 4’,5’-Dimethyl-5-carboxyfluorescein.
Scientific Research Applications
4’,5’-Dimethyl-5-carboxyfluorescein is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of 4’,5’-Dimethyl-5-carboxyfluorescein involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various biomolecules, forming non-covalent complexes that enhance its fluorescence. The carboxyl group plays a crucial role in targeting specific molecular pathways, enabling the compound to act as a sensitive probe for detecting changes in the cellular environment.
Comparison with Similar Compounds
4’,5’-Dimethyl-5-carboxyfluorescein is unique due to its high fluorescence quantum yield and photostability. Similar compounds include:
Fluorescein: A widely used fluorescent dye with similar properties but lacks the dimethyl and carboxyl modifications.
5-Carboxyfluorescein: Similar to 4’,5’-Dimethyl-5-carboxyfluorescein but without the dimethyl groups, resulting in different fluorescence characteristics.
6-Carboxyfluorescein: Another variant with the carboxyl group at a different position, affecting its fluorescence properties.
The unique structural modifications of 4’,5’-Dimethyl-5-carboxyfluorescein enhance its fluorescence intensity and stability, making it a preferred choice for specific applications in scientific research.
Properties
IUPAC Name |
3',6'-dihydroxy-4',5'-dimethyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7/c1-10-17(24)7-5-15-19(10)29-20-11(2)18(25)8-6-16(20)23(15)14-4-3-12(21(26)27)9-13(14)22(28)30-23/h3-9,24-25H,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPPXXBBVCHENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C=CC(=C3C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142947 | |
Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100111-02-2 | |
Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.